4-Hydroxymethyl-2-benzylphenyl Isobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

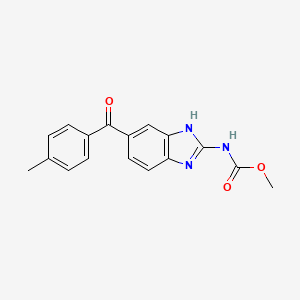

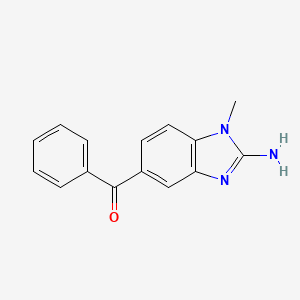

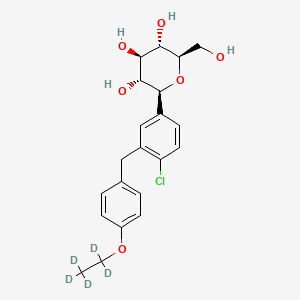

4-Hydroxymethyl-2-benzylphenyl Isobutyrate (4HM2BPIB) is an organic compound that has been studied for its potential applications in the scientific research field. It is a phenyl-substituted isobutyrate derivative that contains a hydroxymethyl group at the 4th position of the benzyl ring. 4HM2BPIB is an interesting compound due to its unique properties and its potential applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Application in Endothelin Antagonism

One application of similar compounds to 4-Hydroxymethyl-2-benzylphenyl Isobutyrate is in the development of endothelin antagonists. For instance, biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists, which are crucial in treating various cardiovascular diseases. Substitutions on the pendant phenyl ring of these compounds, similar to the structure of 4-Hydroxymethyl-2-benzylphenyl Isobutyrate, have been found to significantly improve binding and functional activity. Such compounds have shown efficacy in inhibiting the pressor effect caused by ET-1 infusion in rats and monkeys, indicating potential for clinical applications in cardiovascular therapeutics (Murugesan et al., 1998).

Role in EP1 Receptor Antagonism

Compounds related to 4-Hydroxymethyl-2-benzylphenyl Isobutyrate, such as phenyl-sulfonyl derivatives, have been explored as EP1 receptor selective antagonists. These antagonists show optimized activity against the PGE2 receptor, a key player in inflammatory processes. Some analogs of these compounds demonstrated in vivo antagonist activity, suggesting their potential in treating diseases related to PGE2-mediated pathways (Naganawa et al., 2006).

Antioxidant Properties

Compounds structurally similar to 4-Hydroxymethyl-2-benzylphenyl Isobutyrate have shown antioxidant activity. For example, certain 4-benzoyl 3-hydroxy furan-2 (5H) ones and 2-amino 3-hydroxymethyl 4-aryl 4-oxo 2-butenoic acids demonstrated effectiveness in scavenging the superoxide anion and were protective against reperfusion injury in vivo, indicating potential applications in oxidative stress-related conditions (Point et al., 1998).

Biosynthesis from Methane

In biotechnological research, efforts have been made to synthesize chemicals similar to 4-Hydroxymethyl-2-benzylphenyl Isobutyrate from methane. For instance, Methylosinus trichosporium OB3b was engineered to synthesize 4-hydroxybutyric acid, a key platform chemical for various industrial applications, from methane (Nguyen & Lee, 2021).

Chemo- and Regioselective Acylation

In chemical synthesis, compounds like 4-Hydroxymethyl-2-benzylphenyl Isobutyrate have been used in the chemo- and regioselective acylation of monosaccharides. This process involves the treatment of octyl beta-D-glucopyranoside with isobutyric anhydride, demonstrating a method for the selective modification of carbohydrates (Kawabata et al., 2007).

Eigenschaften

IUPAC Name |

[2-benzyl-4-(hydroxymethyl)phenyl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-13(2)18(20)21-17-9-8-15(12-19)11-16(17)10-14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZDLJZZOGYDGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857802 |

Source

|

| Record name | 2-Benzyl-4-(hydroxymethyl)phenyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxymethyl-2-benzylphenyl Isobutyrate | |

CAS RN |

1309934-15-3 |

Source

|

| Record name | 2-Benzyl-4-(hydroxymethyl)phenyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Isopropylsulfanyl)-3-pyridinyl]formamide](/img/structure/B585934.png)

![1H-Pyrido[3'',4'':2',3']indolo[4',5':4,5]imidazo[1,2-c]quinazoline](/img/structure/B585942.png)